PEG Chain Length and Molecular Weight: Direct Impact on Linker Dimensions and PROTAC Spatial Parameters
Methylamino-PEG1-Boc contains a single ethylene glycol unit, yielding a molecular weight of 203.28 g/mol [1]. In contrast, the PEG2 analog (Methylamino-PEG2-Boc) has a molecular weight of 247.33 g/mol, and the PEG3 analog (Methylamino-PEG3-Boc) has a molecular weight of 291.38 g/mol [2]. This difference in chain length translates to distinct spatial separation distances between conjugated ligands, a critical parameter for forming productive ternary complexes in PROTAC-mediated degradation [3].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 203.28 |
| Comparator Or Baseline | Methylamino-PEG2-Boc: 247.33; Methylamino-PEG3-Boc: 291.38 |
| Quantified Difference | PEG2: +44.05 g/mol (+21.7%); PEG3: +88.10 g/mol (+43.3%) |
| Conditions | PubChem computed molecular weights (exact mass). |
Why This Matters
Molecular weight directly influences the physical length of the linker, which must be precisely matched to the distance between E3 ligase and target protein binding pockets for optimal ubiquitination and degradation.
- [1] PubChem. Methylamino-PEG1-t-butyl ester. PubChem CID 86291513. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Methylamino-PEG2-t-butyl ester. PubChem CID 86291523. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Cyrus K, Wehenkel M, Choi EY, et al. Impact of linker length on the activity of PROTACs. Mol Biosyst. 2010;7(2):359-364. View Source
